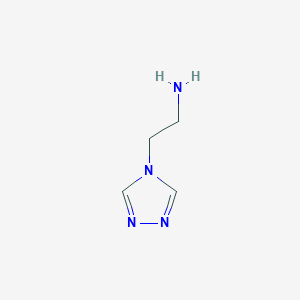

4-(2-Aminoethyl)-4H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-1-2-8-3-6-7-4-8/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCZRYPJBPXFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654394 | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008526-84-8 | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Aminoethyl)-4H-1,2,4-triazole chemical properties and structure

An In-Depth Technical Guide to 4-(2-Aminoethyl)-4H-1,2,4-triazole: Structure, Properties, and Synthetic Protocols

Abstract

This technical guide provides a comprehensive overview of this compound (CAS RN: 1008526-84-8), a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Possessing both a nucleophilic primary amine and the versatile 4H-1,2,4-triazole scaffold, this molecule serves as a valuable linker and pharmacophore. This document details its chemical structure, predicted physicochemical properties, expected spectroscopic signature, and a robust, two-step synthetic protocol. The insights herein are framed to provide both fundamental data and practical, field-proven perspectives for its application in synthetic chemistry.

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs, including antifungal agents like fluconazole and antiviral compounds such as ribavirin.[1] Its value stems from a combination of metabolic stability, a rigid structure that allows for precise orientation of substituents, and its capacity to engage in hydrogen bonding as both an acceptor and donor, which facilitates strong interactions with biological targets.[2]

This compound emerges as a particularly strategic building block. It combines the well-established triazole pharmacophore with a terminal primary amine, separated by a flexible ethyl linker. This bifunctional nature allows it to be readily incorporated into more complex molecules, serving as a bridge between two distinct molecular entities or as a pendant group to enhance solubility and introduce a key interaction point. Its structural isomer, 1-(2-aminoethyl)-1H-1,2,4-triazole, offers a different spatial arrangement, making the choice between the N1 and N4 linkage a critical design element in drug discovery.

Chemical Structure and Isomerism

The defining feature of this compound is the attachment of the aminoethyl side chain to the N4 position of the triazole ring. This distinguishes it from its N1-substituted isomer, 2-(1H-1,2,4-triazol-1-yl)ethanamine.[3] The N4 linkage places the side chain symmetrically between the two nitrogen atoms at positions 1 and 2, which influences the molecule's dipole moment, steric profile, and hydrogen bonding potential compared to the N1 isomer.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Predictive Analysis

Experimental data for this compound is not widely available in the literature. Therefore, the following properties are derived from high-quality computational predictions, providing a reliable baseline for experimental design. These properties are crucial for anticipating the molecule's behavior in both aqueous and organic media, which directly impacts reaction conditions, purification strategies, and its suitability for biological applications.[4][5]

| Property | Predicted Value | Scientific Implication |

| Molecular Formula | C₄H₈N₄ | |

| Molecular Weight | 112.13 g/mol | Essential for all stoichiometric calculations.[6] |

| pKa (Most Basic) | 8.85 | The primary amine is the most basic site, which will be protonated at physiological pH. This is key for designing coupling reactions and understanding solubility. |

| pKa (Most Acidic) | 11.18 | The C-H protons on the triazole ring are weakly acidic. The ring itself is a very weak base. |

| logP | -1.43 | The negative logP value indicates high hydrophilicity, suggesting excellent solubility in polar solvents like water and methanol, and poor solubility in nonpolar organic solvents. |

| Aqueous Solubility | 1.84 M (pH 7.4) | The high predicted solubility confirms its hydrophilic nature, which is advantageous for biological assays but may require specific extraction protocols during synthesis. |

Note: All predicted values were generated using the Chemicalize platform by ChemAxon. These are computational estimates and should be confirmed experimentally.

The high polarity and hydrogen bonding capacity conferred by the triazole ring and the primary amine make this molecule an excellent fragment for improving the aqueous solubility of parent compounds.[2]

Expected Spectroscopic Profile

While an experimental spectrum for this specific compound is not publicly available, its spectroscopic features can be reliably predicted based on extensive data from analogous 4-substituted-1,2,4-triazoles.[7][8][9]

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.4-8.6 ppm (s, 2H): This characteristic singlet corresponds to the two equivalent C-H protons on the 4H-1,2,4-triazole ring (H3 and H5). The N4-substitution maintains the symmetry of the ring.

-

δ ~4.2-4.4 ppm (t, 2H): A triplet for the methylene protons adjacent to the triazole ring (-CH₂ -N).

-

δ ~3.0-3.2 ppm (t, 2H): A triplet for the methylene protons adjacent to the amino group (-CH₂ -NH₂).

-

δ ~1.8-2.2 ppm (br s, 2H): A broad singlet for the primary amine protons (-NH₂ ), which is exchangeable with D₂O. The chemical shift can vary significantly with concentration and temperature.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~145-147 ppm: The two equivalent carbons of the triazole ring (C3 and C5).

-

δ ~48-50 ppm: The carbon atom attached to the N4 position of the triazole ring.

-

δ ~38-40 ppm: The carbon atom adjacent to the primary amine.

Mass Spectrometry (ESI+):

-

m/z 113.08 [M+H]⁺: The expected molecular ion peak for the protonated species.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of this compound is not widely documented. However, a robust and reliable pathway can be designed based on the principles of the Gabriel Synthesis .[10][11] This two-step approach involves the N-alkylation of 1,2,4-triazole with a phthalimide-protected aminoethyl halide, followed by deprotection to liberate the primary amine. This method is superior to direct alkylation with 2-bromoethylamine as it prevents side reactions, such as over-alkylation of the resulting primary amine.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-(2-Phthalimidoethyl)-4H-1,2,4-triazole

This step involves the nucleophilic attack of the deprotonated 1,2,4-triazole on N-(2-bromoethyl)phthalimide. Using a polar aprotic solvent like DMF facilitates the SN2 reaction.[10]

Materials:

-

1,2,4-Triazole

-

N-(2-Bromoethyl)phthalimide[12]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1,2,4-triazole (1.0 eq.) and anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq.) to the suspension and stir for 30 minutes at room temperature. The base deprotonates the triazole, forming the nucleophilic triazolide anion.

-

Add N-(2-bromoethyl)phthalimide (1.05 eq.) to the reaction mixture.

-

Heat the reaction to 90 °C and monitor by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

-

After completion, cool the mixture to room temperature and pour it into ice-water with stirring.

-

A precipitate of the product will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Self-Validation: The crude product can be analyzed by ¹H NMR to confirm the formation of the N4-substituted product (a single, sharp singlet for the two triazole protons) and the presence of the phthalimide group (aromatic multiplets ~7.8-7.9 ppm).

Step 2: Deprotection to Yield this compound

The phthalimide protecting group is efficiently cleaved using hydrazine, which forms a stable phthalhydrazide byproduct that precipitates from the solution.[13]

Materials:

-

4-(2-Phthalimidoethyl)-4H-1,2,4-triazole (from Step 1)

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol

Procedure:

-

Suspend the phthalimide-protected intermediate (1.0 eq.) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (4.0 eq.) to the suspension.

-

Heat the mixture to reflux. The reaction is typically complete in 2-4 hours, during which a thick white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The resulting residue is the crude product. Due to its high polarity, purification may be achieved by recrystallization from a solvent system like ethanol/ether or by silica gel chromatography using a polar mobile phase (e.g., 10-20% Methanol in Dichloromethane with 1% ammonium hydroxide).

-

Self-Validation: The final product should be characterized by ¹H NMR (confirming the disappearance of phthalimide protons and appearance of a broad amine singlet) and Mass Spectrometry (confirming the expected molecular weight).

Applications and Future Outlook

This compound is primarily a tool for synthetic innovation. Its most prominent application lies in its use as a bifunctional linker in the development of novel therapeutic agents.

-

PROTACs and Molecular Glues: The distinct functionalities allow for the covalent attachment of this molecule to both a protein-of-interest (POI) ligand and an E3 ligase ligand, forming Proteolysis-Targeting Chimeras (PROTACs).

-

Fragment-Based Drug Discovery (FBDD): The amino group provides a handle for derivatization, allowing for the exploration of the chemical space around a core fragment (the triazole) to optimize binding and pharmacokinetic properties.

-

Conjugate Chemistry: It can be used to link small molecules to larger entities such as peptides, antibodies, or polymers to modulate their properties.

The continued exploration of 1,2,4-triazole derivatives in drug discovery ensures that building blocks like this compound will remain highly relevant.[14] Future research will likely focus on incorporating this linker into novel modalities and further exploring the structure-activity relationships governed by the N4-linkage.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. scispace.com [scispace.com]

- 10. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. chemmethod.com [chemmethod.com]

Physicochemical characteristics of 4-(2-Aminoethyl)-4H-1,2,4-triazole

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(2-Aminoethyl)-4H-1,2,4-triazole

Introduction

In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a privileged structure, appearing in a multitude of clinically significant agents, from antifungals to anticancer therapies.[1][2] The derivative, this compound, represents a versatile building block, incorporating both the heteroaromatic triazole ring and a flexible primary amine. These features bestow upon it the potential for diverse molecular interactions and further chemical modification.[3]

A thorough understanding of a molecule's fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful drug discovery is built. Properties such as ionization state (pKa), lipophilicity (logP/logD), solubility, and stability govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[4][5]

This guide provides a comprehensive technical overview of the essential physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causality behind experimental choices and detailed, field-proven protocols for empirical determination. We will explore the critical parameters that define the behavior of this molecule in a biological context, providing the foundational knowledge necessary for its effective application in research and development.

Chemical Identity and Structure

A precise definition of the molecule is the first step in any rigorous scientific investigation.

-

Chemical Name: this compound

-

Synonym(s): 2-(4H-1,2,4-triazol-4-yl)ethanamine[6]

-

Molecular Formula: C₄H₈N₄

-

Molecular Weight: 112.13 g/mol [6]

-

CAS Number: 1008526-84-8[6]

Structure:

Core Physicochemical Properties: A Framework for Analysis

The predictive power of a molecule's structure is only realized through empirical measurement of its properties. This section details the significance of each core characteristic and the authoritative methods for their determination.

Acidity and Basicity: The pKa Dissociation Constant

The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[7] For this compound, two key ionizable centers exist: the primary amine of the ethyl side chain and the nitrogen atoms of the triazole ring. The primary amine is basic, while the triazole ring is weakly basic.

Why it Matters: The ionization state at physiological pH (~7.4) is critical. It profoundly influences a molecule's solubility, its ability to cross biological membranes, and its potential to interact with target receptors.[8] An accurate pKa is essential for developing relevant in vitro assays and for predicting in vivo behavior.

Authoritative Method: Potentiometric Titration Potentiometric titration is the gold-standard method for pKa determination due to its precision and accuracy.[9] The method involves the gradual addition of a titrant (an acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode.[10] The resulting titration curve reveals inflection points that correspond to the pKa values of the ionizable groups.[7][8]

Lipophilicity: The Partition and Distribution Coefficients (logP & logD)

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to permeate lipid-rich barriers like the cell membrane.

-

logP (Partition Coefficient): Measures the lipophilicity of the neutral form of a molecule. It is the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).

-

logD (Distribution Coefficient): Measures the lipophilicity of a molecule at a specific pH, accounting for all ionic species.[11][12] For an ionizable compound like this compound, logD at pH 7.4 is the more physiologically relevant parameter.

Why it Matters: Lipophilicity is a cornerstone of drug design, famously incorporated into frameworks like Lipinski's "Rule of Five".[11][12] It influences solubility, membrane permeability, plasma protein binding, and metabolism. An optimal lipophilicity balance is required for a successful drug candidate.

Authoritative Method: Shake-Flask Method The shake-flask technique is considered the definitive "gold standard" for determining logP and logD values.[11][12][13] The method involves dissolving the compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for logD). The mixture is shaken vigorously to allow the compound to reach equilibrium, after which the phases are separated, and the compound concentration in each phase is measured, typically by LC-MS or UV-Vis spectroscopy.[5][14]

Aqueous Solubility

Solubility is the maximum concentration of a compound that can dissolve in a solvent to form a stable solution. In drug discovery, aqueous solubility is a critical parameter. Poor solubility can lead to unreliable in vitro assay results, challenging formulation development, and poor oral bioavailability.[4][15][16]

Why it Matters: A compound must be in solution to be absorbed and to interact with its biological target. We distinguish between two key types of solubility measurements:

-

Kinetic Solubility: A high-throughput screening method where the compound is added to a buffer from a DMSO stock solution.[17][18] It measures the concentration at which a compound precipitates under non-equilibrium conditions and is useful for the rapid assessment of large numbers of compounds.[4]

-

Thermodynamic Solubility: The "true" equilibrium solubility, measured by incubating an excess of the solid compound in a buffer for an extended period (e.g., 24 hours) until equilibrium is reached.[19][20] This value is crucial for lead optimization and pre-formulation studies.[15]

Authoritative Methods: The shake-flask method is used for thermodynamic solubility, while high-throughput plate-based methods (nephelometry or UV analysis after filtration) are common for kinetic solubility.[4][15][21]

Chemical Stability

A molecule's intrinsic chemical stability determines its shelf-life and dictates compatible storage and formulation conditions. Assessing stability involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing.[22]

Why it Matters: Forced degradation studies are essential for several reasons: they identify likely degradation products, elucidate degradation pathways, and are critical for developing and validating stability-indicating analytical methods (e.g., HPLC).[22][23][24] The ICH Q1A(R2) guideline recommends targeting 5-20% degradation to ensure that degradation products are generated at detectable levels without over-stressing the molecule to form irrelevant secondary products.[23][24]

Authoritative Method: Forced Degradation Studies A systematic forced degradation study exposes the compound to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.[22][25] The resulting solutions are then analyzed by a separation technique like HPLC to quantify the remaining parent compound and identify any new peaks corresponding to degradation products.

Experimental Protocols & Workflows

The following protocols represent robust, self-validating systems for the determination of the key physicochemical properties of this compound.

Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant(s) (pKa) of the subject molecule.

Methodology:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[8][10]

-

Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. To maintain constant ionic strength throughout the titration, add potassium chloride (KCl) to a final concentration of 0.15 M.[8][10]

-

Initial Acidification: Place 20 mL of the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[10] Acidify the solution to ~pH 2.0 using 0.1 M HCl.

-

Titration: Immerse the calibrated pH electrode in the solution. Titrate the solution by adding small, precise increments (e.g., 10-20 µL) of standardized 0.1 M NaOH.

-

Data Acquisition: Record the pH value and the total volume of titrant added after each increment, allowing the pH reading to stabilize before proceeding. Continue the titration until the pH reaches ~12.0.[8][10]

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be precisely identified from the inflection point(s) of the curve or by analyzing the first derivative of the plot.

-

Validation: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[10]

Caption: Workflow for logD determination by the shake-flask method.

Protocol: Kinetic and Thermodynamic Aqueous Solubility

Objective: To determine the kinetic and thermodynamic solubility in an aqueous buffer.

A. Kinetic Solubility Protocol

-

Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. In a 96-well plate, add 2 µL of the DMSO stock to 98 µL of PBS (pH 7.4) to achieve a final concentration of 200 µM with 2% DMSO. [18]2. Incubation: Seal the plate and shake at room temperature for 2 hours. [15][17]3. Separation: Filter the samples through a solubility filter plate to remove any precipitate. [18]4. Quantification: Analyze the filtrate using UV-Vis spectroscopy or LC-MS/MS by comparing against a standard curve prepared from the DMSO stock solution. [15] B. Thermodynamic Solubility Protocol

-

Preparation: Add an excess amount of solid compound (e.g., 1 mg) to a glass vial containing 1 mL of PBS (pH 7.4). [19]2. Incubation: Seal the vial and agitate (e.g., on a thermomixer or roller) at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. [19][20]3. Separation: After incubation, allow the solution to settle. Filter the supernatant through a 0.45 µm filter to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound via a validated HPLC-UV method against a standard curve. [16][20] Workflow Diagram: Solubility Determination

Caption: Comparative workflows for kinetic and thermodynamic solubility.

Protocol: Forced Degradation Study

Objective: To assess the intrinsic stability of the molecule under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in the appropriate stress media. Prepare a parallel unstressed control sample in a neutral, non-degrading solvent for comparison.

-

Stress Conditions: Expose the samples to the following conditions, monitoring at various time points (e.g., 2, 8, 24 hours). [23][24] * Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid compound and a solution at 80°C. [26] * Photolytic Stress: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). [22]3. Sample Processing: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before analysis.

-

-

Analysis: Analyze all stressed samples and the control sample using a stability-indicating HPLC-UV method.

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

-

Examine the chromatograms for the appearance of new peaks, which represent degradation products.

-

Calculate the mass balance to ensure that the decrease in the parent compound peak is accounted for by the appearance of degradation product peaks. [24]

-

Summary of Physicochemical Characteristics

While definitive experimental values must be determined empirically using the protocols outlined, this table provides a framework for reporting the key data for this compound.

| Parameter | Method | Expected Significance | Value |

| Molecular Weight | N/A | Fundamental property | 112.13 g/mol [6] |

| pKa₁ (Amino Group) | Potentiometric Titration | Determines charge state at physiological pH | To be determined |

| pKa₂ (Triazole Ring) | Potentiometric Titration | Influences H-bonding and solubility | To be determined |

| logD at pH 7.4 | Shake-Flask | Predicts membrane permeability and lipophilicity | To be determined |

| Kinetic Solubility | Plate-based Assay | High-throughput assessment for screening | To be determined |

| Thermo. Solubility | Shake-Flask | "Gold standard" for formulation development | To be determined |

| Stability Profile | Forced Degradation | Identifies liabilities to acid, base, oxidation, etc. | To be determined |

Conclusion

This compound is a compound of significant interest due to its versatile chemical structure. Its utility in drug discovery and development, however, is fundamentally linked to its physicochemical profile. The properties of pKa, logD, solubility, and stability are not independent variables but form an interconnected web that dictates the molecule's ultimate biological fate.

This guide has provided the scientific rationale and detailed, authoritative protocols for the comprehensive characterization of this molecule. By rigorously applying these methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions, whether in hit-to-lead optimization, formulation development, or fundamental chemical biology research. The true value of a chemical entity can only be unlocked through a deep understanding of its fundamental properties.

References

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shake Flask LogD | Domainex [domainex.co.uk]

- 6. This compound | 1008526-84-8 [sigmaaldrich.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. evotec.com [evotec.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. resolvemass.ca [resolvemass.ca]

- 24. sgs.com [sgs.com]

- 25. biopharminternational.com [biopharminternational.com]

- 26. formulationbio.com [formulationbio.com]

Spectroscopic Characterization of 4-(2-Aminoethyl)-4H-1,2,4-triazole: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 4-(2-Aminoethyl)-4H-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the unambiguous identification and characterization of this heterocyclic amine.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by its constituent functional groups: a primary aliphatic amine and a 1,2,4-triazole ring. The primary amine offers a site for derivatization and hydrogen bonding, while the triazole ring provides a rigid, aromatic scaffold with multiple coordination sites. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide will delve into the expected spectroscopic signatures of this compound and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the aminoethyl side chain to the triazole ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the triazole ring and the ethyl bridge. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the electronegativity of the nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazole C-H | ~8.3 - 8.8 | Singlet | 2H |

| -CH₂- (adjacent to triazole) | ~4.0 - 4.4 | Triplet | 2H |

| -CH₂- (adjacent to NH₂) | ~2.8 - 3.2 | Triplet | 2H |

| -NH₂ | ~1.5 - 2.5 (broad) | Singlet | 2H |

Rationale for Predictions:

-

The protons on the 4H-1,2,4-triazole ring are expected to appear as a singlet in the downfield region due to the aromatic and electron-deficient nature of the heterocycle. Published data for similar 4-substituted-4H-1,2,4-triazoles support this prediction.[1][2][3]

-

The methylene group directly attached to the triazole nitrogen will be deshielded, appearing at a lower field compared to the methylene group adjacent to the primary amine.

-

The coupling between the two methylene groups should result in triplet splitting patterns, assuming a standard coupling constant of approximately 6-7 Hz.

-

The chemical shift of the primary amine protons can be variable and the peak is often broad due to quadrupole broadening and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Triazole C-H | ~145 - 150 |

| -CH₂- (adjacent to triazole) | ~45 - 50 |

| -CH₂- (adjacent to NH₂) | ~38 - 42 |

Rationale for Predictions:

-

The carbon atoms within the 1,2,4-triazole ring are expected to resonate at a low field due to their sp² hybridization and the electronegativity of the adjacent nitrogen atoms.[1][2]

-

The chemical shifts of the ethyl bridge carbons are predicted based on standard substituent effects, with the carbon closer to the electron-withdrawing triazole ring appearing further downfield.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to avoid exchange of the amine protons with the solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.[4][5]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-180 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Employ a standard pulse program such as zgpg30 with a relaxation delay of 2 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

References

- 1. scispace.com [scispace.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

An Investigative Guide to the Potential Mechanism of Action of 4-(2-Aminoethyl)-4H-1,2,4-triazole in Biological Systems

Disclaimer: This document provides a theoretical framework and investigative guide for the potential mechanism of action of 4-(2-Aminoethyl)-4H-1,2,4-triazole. As of the latest literature review, no specific biological activity or mechanistic studies have been published for this particular compound. The hypotheses and protocols presented herein are extrapolated from the well-documented activities of the broader class of 1,2,4-triazole derivatives and are intended to guide future research.

Preamble: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding, its dipole character, and metabolic stability, allow it to bind with high affinity to a wide array of biological targets.[2][3] This versatility has led to the development of numerous drugs with diverse therapeutic applications, including antifungal, anticancer, antiviral, and anti-inflammatory agents.[1][4][5][6] The 1,2,4-triazole nucleus can act as a bioisostere for amide, ester, or carboxylic acid groups, further broadening its potential for biological interactions.[1][7]

Given the lack of direct data on this compound, this guide will propose potential mechanisms of action based on its structural features and the known activities of its chemical class. We will then outline a comprehensive research program to systematically investigate these hypotheses.

Part 1: Deconstructing the Molecule - A Hypothesis on Potential Biological Targets

The structure of this compound presents several key features that can inform hypotheses about its potential biological activity:

-

The 4H-1,2,4-triazole Core: The unsubstituted 1,2,4-triazole ring is a known pharmacophore. The nitrogen at the N4 position is crucial for the well-documented antifungal activity of triazoles like fluconazole, as it coordinates with the heme iron atom in the active site of the fungal enzyme lanosterol 14α-demethylase (CYP51).[2][8][9]

-

The Aminoethyl Side Chain: The presence of a primary amine introduces a basic center, making the molecule likely to be protonated at physiological pH. This positive charge could facilitate interactions with negatively charged pockets in enzymes or receptors. This side chain also provides a point for potential metabolic modification or further chemical derivatization.

Based on these features, we can formulate two primary hypotheses for the mechanism of action of this compound:

Hypothesis A: Enzyme Inhibition. The compound may act as an inhibitor of key enzymes, a common mechanism for 1,2,4-triazole derivatives.[10] Potential enzyme targets include:

-

Kinases: Many triazole derivatives are known to be kinase inhibitors, targeting enzymes like c-Met, EGFR, and BRAF, which are often dysregulated in cancer.[2][7][11]

-

Histone Deacetylases (HDACs): The structural motifs might allow for interaction with the zinc-containing active site of HDACs.

-

Monoamine Oxidases (MAOs): The aminoethyl moiety is reminiscent of endogenous monoamines, suggesting potential interaction with MAOs.

Hypothesis B: Receptor Modulation. The compound could act as a ligand for specific receptors, particularly those that recognize small, charged molecules.

Part 2: An Investigative Workflow for Mechanistic Elucidation

To systematically test these hypotheses, a multi-stage research plan is proposed. This workflow is designed to first identify biological activity and then to progressively narrow down the specific molecular mechanism.

Caption: Proposed workflow for elucidating the mechanism of action.

Part 3: Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key experiments proposed in the investigative workflow.

Protocol 1: MTT Assay for General Cytotoxicity Screening

This protocol is designed to assess the effect of this compound on the metabolic activity and proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon, A549 for lung).[12][13]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

This compound, dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well microplates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to screen for inhibitory activity against a panel of kinases.

Materials:

-

Recombinant kinases of interest (e.g., CDK4/6, EGFR, BRAF).[11][14]

-

Kinase-specific substrate peptides.

-

ATP (Adenosine triphosphate).

-

Kinase buffer.

-

Test compound and a known inhibitor (positive control).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates.

Procedure:

-

Reaction Setup: In a 384-well plate, add kinase buffer, the specific kinase, and the test compound at various concentrations.

-

Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Detect ADP: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: Measure the luminescence. A lower signal indicates less ADP was produced, meaning the kinase was inhibited. Calculate IC50 values.

Part 4: Potential Mechanisms of Action of 1,2,4-Triazole Derivatives

The following table summarizes established mechanisms of action for various 1,2,4-triazole derivatives, which provide a foundation for our investigation.

| Biological Activity | Primary Mechanism | Example Targets/Pathways | Reference Compounds |

| Antifungal | Inhibition of Ergosterol Biosynthesis | Lanosterol 14α-demethylase (CYP51) | Fluconazole, Itraconazole[2][8][15] |

| Anticancer | Kinase Inhibition | c-Met, EGFR, BRAF, CDK4/6, FLT3 | Sorafenib (analogs), Palbociclib (analogs)[2][11][14] |

| Aromatase Inhibition | Aromatase (CYP19A1) | Letrozole, Anastrozole[16] | |

| Tubulin Polymerization Inhibition | Microtubule disruption | Compounds 8c and 8d from[11] | |

| Tankyrase Inhibition | Wnt/β-catenin pathway modulation | G007-LK, WIKI4[17] | |

| Neuroprotection | Antioxidant & Anti-inflammatory | Nrf2 signaling pathway activation, ROS scavenging | Compound 11 from[18] |

| Anti-inflammatory | Enzyme Inhibition | COX-1/COX-2, 15-LOX | Celecoxib analogs[19] |

Part 5: Visualizing Potential Signaling Pathways

If this compound is found to be a kinase inhibitor, it could interfere with key cancer signaling pathways. The diagram below illustrates a generalized kinase inhibition mechanism.

Caption: Hypothetical mechanism of kinase inhibition by the test compound.

Conclusion

While the specific biological role of this compound remains to be elucidated, its chemical structure firmly places it within a class of compounds with profound and diverse pharmacological activities. The 1,2,4-triazole scaffold is a proven pharmacophore, and the appended aminoethyl group provides a unique chemical handle that may confer novel biological properties. The investigative framework outlined in this guide provides a robust, hypothesis-driven approach to systematically uncover its mechanism of action. The initial broad screening, followed by targeted biochemical and cellular assays, will be critical in determining if this compound holds therapeutic promise and in what capacity. The findings from such a study would be a valuable contribution to the field of medicinal chemistry.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pnrjournal.com [pnrjournal.com]

- 9. isres.org [isres.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Synthesis Pathways for Novel 4-(2-Aminoethyl)-4H-1,2,4-triazole Analogues: A Technical Guide

Abstract

The 4-(2-aminoethyl)-4H-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, primarily recognized for its role as a bioisosteric analogue of histamine. This structural similarity has led to its exploration in the development of various therapeutic agents, particularly histamine H2 receptor antagonists. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to access novel analogues of this compound. We will delve into the strategic considerations behind two primary synthetic routes, offering detailed, step-by-step protocols and mechanistic insights to empower researchers in the rational design and synthesis of next-generation therapeutic candidates.

Introduction: The Significance of the this compound Moiety

The 1,2,4-triazole ring is a privileged five-membered heterocycle that is a key structural component in a wide array of pharmacologically active compounds, exhibiting antifungal, antiviral, anticancer, and anti-inflammatory properties. The this compound core, in particular, has garnered significant attention due to its structural resemblance to histamine, a critical neurotransmitter and mediator of inflammatory responses. This bioisosteric relationship allows molecules incorporating this scaffold to interact with histamine receptors, often with modified selectivity and metabolic stability.

The design and synthesis of novel analogues based on this core structure are of paramount importance for the development of new therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This guide will provide the foundational chemical knowledge and practical methodologies to achieve these synthetic goals.

Strategic Approaches to Synthesis

The synthesis of this compound analogues can be broadly categorized into two main strategies:

-

Strategy A: Post-modification of a Pre-formed Triazole Ring. This is the most common and versatile approach, involving the initial synthesis of the core 1,2,4-triazole heterocycle followed by the introduction of the 2-aminoethyl side chain at the N4 position.

-

Strategy B: Ring Formation with a Pre-installed Side Chain. In this less common approach, the 2-aminoethyl moiety is incorporated into one of the precursors before the cyclization reaction to form the 1,2,4-triazole ring.

This guide will focus on Strategy A, which offers greater flexibility for the synthesis of a diverse library of analogues.

Primary Synthetic Pathway: N4-Alkylation of 4H-1,2,4-triazole with a Protected Aminoethylating Agent

This pathway is a robust and widely applicable method for the synthesis of the target scaffold. It involves a two-step sequence:

-

N4-Alkylation: Introduction of a protected 2-aminoethyl group onto the N4 position of the 4H-1,2,4-triazole ring.

-

Deprotection: Removal of the protecting group to unveil the primary amine.

Caption: Primary synthetic pathway for this compound.

Step 1: N4-Alkylation with N-(2-Bromoethyl)phthalimide

The direct alkylation of 4H-1,2,4-triazole with 2-bromoethylamine hydrobromide is often challenging due to the potential for side reactions and the formation of complex mixtures. A more controlled and efficient approach is to use a protected form of 2-bromoethylamine, such as N-(2-bromoethyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing it from participating in unwanted side reactions.

Experimental Protocol:

-

Reaction Setup: To a solution of 4H-1,2,4-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes, then add N-(2-bromoethyl)phthalimide (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 4-(2-phthalimidoethyl)-4H-1,2,4-triazole.

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the Sₙ2 reaction.

-

Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the acidic N-H of the triazole, generating the nucleophilic triazolide anion.

-

Protecting Group: The phthalimide group is chosen for its stability under the alkylation conditions and its facile removal in the subsequent step.

Step 2: Deprotection via Hydrazinolysis

The removal of the phthalimide protecting group is most effectively achieved by hydrazinolysis. Hydrazine hydrate reacts with the phthalimide to form the stable phthalhydrazide, liberating the desired primary amine.

Experimental Protocol:

-

Reaction Setup: Suspend 4-(2-phthalimidoethyl)-4H-1,2,4-triazole (1.0 eq) in ethanol (EtOH).

-

Addition of Hydrazine: Add hydrazine hydrate (2.0-3.0 eq) to the suspension.

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Reagent: Hydrazine is a potent nucleophile that efficiently cleaves the imide bonds of the phthalimide group.

-

Solvent: Ethanol is a suitable solvent for this reaction, as it dissolves the starting material and allows for the precipitation of the phthalhydrazide byproduct, simplifying purification.

Alternative Synthetic Pathway: Synthesis of the 1,2,4-Triazole Ring via the Einhorn-Brunner Reaction

For the synthesis of analogues with substitution on the carbon atoms of the triazole ring (C3 and C5), the Einhorn-Brunner reaction provides a powerful alternative. This reaction involves the condensation of a diacylamine (imide) with a hydrazine derivative.

Caption: General workflow of the Einhorn-Brunner reaction.

Experimental Protocol (General):

-

Reaction Setup: Dissolve the diacylamine (1.0 eq) in a suitable solvent, such as glacial acetic acid.

-

Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it into ice-water to precipitate the crude product.

-

Isolation: Collect the solid by filtration, wash with water, and purify by recrystallization.

Regioselectivity:

A key consideration in the Einhorn-Brunner reaction is the regioselectivity when an unsymmetrical imide is used. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. This means the acyl group derived from the stronger carboxylic acid will predominantly be at the 3-position of the resulting 1,2,4-triazole.

Data Presentation

Table 1: Summary of a Proposed Synthesis of this compound

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 1 | 4H-1,2,4-triazole | N-(2-Bromoethyl)phthalimide, K₂CO₃, DMF | 4-(2-Phthalimidoethyl)-4H-1,2,4-triazole | 75-85 |

| 2 | 4-(2-Phthalimidoethyl)-4H-1,2,4-triazole | Hydrazine hydrate, EtOH | This compound | 80-90 |

Conclusion

The synthesis of this compound analogues is a critical endeavor in the pursuit of novel therapeutic agents. The primary synthetic pathway detailed in this guide, involving the N4-alkylation of 4H-1,2,4-triazole with a protected aminoethylating agent, offers a reliable and versatile route to these important compounds. For the synthesis of C3/C5-substituted analogues, the Einhorn-Brunner reaction provides a valuable alternative. By understanding the underlying principles and applying the detailed protocols provided, researchers are well-equipped to synthesize and explore the therapeutic potential of this promising class of molecules.

The Untapped Potential of the 4-(2-Aminoethyl)-4H-1,2,4-triazole Scaffold: A Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] This technical guide delves into the structure-activity relationship (SAR) surrounding the promising, yet underexplored, 4-(2-aminoethyl)-4H-1,2,4-triazole core. While comprehensive SAR studies on this specific scaffold are emerging, this document synthesizes data from closely related analogs to provide a predictive framework for its therapeutic potential. We will explore the synthetic rationale, key structural modifications, and their impact on biological activity, offering insights for the design of novel drug candidates.

Introduction: The 1,2,4-Triazole Core in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a privileged scaffold in drug discovery due to its unique physicochemical properties.[2] It can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer generally being more stable.[1] The triazole moiety is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[3] Its ability to participate in hydrogen bonding and dipole interactions contributes to its high affinity for various biological targets.[1] Consequently, the 1,2,4-triazole nucleus is a key component in a wide array of clinically approved drugs with diverse therapeutic applications, including antifungal, anticancer, and antiviral agents.[4][5]

The 4-(2-aminoethyl) substitution introduces a flexible side chain with a primary amine, providing a crucial anchor for further chemical modifications and interactions with biological targets. This guide will focus on the potential SAR of this specific scaffold, drawing insights from related structures to illuminate pathways for future drug development.

Synthetic Strategies and Key Intermediates

The synthesis of this compound derivatives generally starts from the more readily available 4-amino-4H-1,2,4-triazole. While direct synthesis of the target scaffold is less commonly reported, the following outlines a plausible and adaptable synthetic approach based on established methods for related compounds.

Experimental Protocol: Synthesis of 4-Amino-4H-1,2,4-triazole (A Key Precursor)

This protocol describes a common method for synthesizing the starting material, 4-amino-4H-1,2,4-triazole.

Materials:

-

Hydrazine hydrate (85%)

-

Formic acid (90%)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add formic acid to an equimolar amount of hydrazine hydrate while cooling in an ice bath.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product, 4-amino-4H-1,2,4-triazole, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

The product can be further purified by recrystallization from ethanol.

This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and specific experimental conditions.

From 4-amino-4H-1,2,4-triazole, the 2-aminoethyl side chain can be introduced through various alkylation strategies, though this specific transformation is not well-documented in the readily available literature. A hypothetical route could involve the protection of the amino group, followed by N-alkylation with a suitable 2-haloethylamine derivative, and subsequent deprotection.

A more practical approach for generating derivatives for SAR studies often involves the synthesis of Schiff bases from 4-amino-4H-1,2,4-triazole, which can then be reduced to the corresponding aminoethyl derivatives.

Experimental Protocol: Synthesis of Schiff Base Derivatives of 4-Amino-4H-1,2,4-triazole

Materials:

-

4-Amino-4H-1,2,4-triazole

-

Substituted aromatic aldehydes or ketones

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve 4-amino-4H-1,2,4-triazole in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired substituted aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.[6]

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.[7]

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

The resulting imine can then be selectively reduced to the secondary amine of the desired 4-(2-substituted-aminoethyl)-4H-1,2,4-triazole derivative using a suitable reducing agent like sodium borohydride. This provides a versatile route to a library of compounds for SAR exploration.

Structure-Activity Relationship (SAR) Insights from Related Analogs

Direct and extensive SAR studies on the this compound scaffold are limited in publicly accessible literature. However, valuable insights can be extrapolated from closely related structures. A notable study by Qin et al. on 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives as antitumor agents provides a solid foundation for understanding the potential SAR of this class of compounds.[1]

The Importance of the Aminoethyl Side Chain

The aminoethyl group at the N4 position of the triazole ring is a critical feature. In related triazole-based benzodiazepines, a 2-aminoethyl side chain was found to be essential for diuretic activity.[8] Modifications to this chain, such as substitution on the amine, can significantly impact biological activity.

In the case of the antitumor pyridine derivatives, a dimethylamino group was present.[1] This suggests that the basicity and steric bulk of the terminal amine are important for target interaction.

Key SAR takeaways for the aminoethyl moiety:

-

Primary vs. Substituted Amine: The presence of a primary amine offers a site for hydrogen bonding and further derivatization. However, as seen in the pyridine derivatives, secondary or tertiary amines can also lead to potent activity, likely by altering the pKa and lipophilicity of the molecule.

-

Chain Length and Flexibility: The ethylene linker provides flexibility, allowing the terminal amine to orient itself optimally within a binding pocket. Altering the chain length could negatively impact this interaction.

Substitutions on the Triazole Ring

The triazole ring itself can be substituted at the C3 and C5 positions. These positions are crucial for modulating the electronic properties and steric profile of the molecule.

-

C3 Position: In the antitumor pyridine derivatives, a pyridine ring at the C3 position was a key feature.[1] This highlights the importance of an aromatic or heteroaromatic substituent at this position for activity. The nature of this ring and its substituents will likely have a profound effect on the SAR.

-

C5 Position: While the aforementioned study did not explore substitutions at the C5 position, it is reasonable to predict that modifications here would also influence activity. Small, lipophilic groups or hydrogen bond acceptors/donors could be introduced to probe the binding pocket.

Bioisosteric Replacements

The concept of bioisosterism is a powerful tool in drug design.[9] For the this compound scaffold, several bioisosteric modifications could be explored:

-

Triazole Isomers: Replacing the 1,2,4-triazole with a 1,2,3-triazole could alter the vectoral arrangement of the substituents and the electronic properties of the core, potentially leading to changes in selectivity and potency.[3]

-

Aminoethyl Chain Analogs: The aminoethyl side chain could be replaced with other short, flexible linkers containing a basic nitrogen, such as a hydrazinylmethyl or an aminomethylphenyl group, to explore different spatial arrangements and physicochemical properties.

Data Presentation: SAR of Antitumor 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of selected compounds from the study by Qin et al. against various cancer cell lines. This data provides a concrete example of the SAR for a closely related scaffold.[1]

| Compound | R1 (on Pyridine) | R2 (on Pyridine) | MKN-45 IC50 (nM) | H460 IC50 (nM) | HT-29 IC50 (nM) |

| 60g | 6-CH3 | 5-CF3 | 51 | 72 | 130 |

| Sorafenib | - | - | 2320 | 2190 | 3620 |

Data extracted from Qin et al.[1]

This limited dataset suggests that the presence of a methyl group at the 6-position and a trifluoromethyl group at the 5-position of the C3-linked pyridine ring leads to exceptionally potent antitumor activity, significantly exceeding that of the reference drug Sorafenib.[1]

Visualization of Key Concepts

General SAR Exploration Workflow

Caption: A generalized workflow for SAR studies, from synthesis to lead optimization.

Hypothetical Binding Mode

Caption: A hypothetical binding mode illustrating key interactions of the scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies are not yet abundant, analysis of closely related analogs provides a compelling rationale for its potential. The key takeaways for future research include:

-

Systematic Derivatization: A focused effort to synthesize and screen a library of derivatives with systematic modifications at the terminal amine, and the C3 and C5 positions of the triazole ring is warranted.

-

Diverse Biological Screening: Given the broad spectrum of activities associated with the 1,2,4-triazole core, derivatives of the 4-(2-aminoethyl) scaffold should be screened against a wide range of biological targets, including kinases, GPCRs, and microbial enzymes.

-

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can help to rationalize experimental findings and guide the design of more potent and selective analogs.[10]

By leveraging the insights presented in this guide, researchers can unlock the full therapeutic potential of this versatile and promising chemical scaffold.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects | Journal of Qassim University for Science [jnsm.qu.edu.sa]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(2-aminoethyl)-6-aryl-4H- [1,2,4]triazolo[4,3-a][1,4]benzodiazepines with diuretic and natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships and molecular modeling of 1,2,4-triazoles as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4-(2-Aminoethyl)-4H-1,2,4-triazole as a Privileged Scaffold for Kinase Inhibition: A Technical Guide

Foreword: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have long been a focal point in drug discovery, particularly in oncology. Their dysregulation is a hallmark of numerous cancers, making them prime therapeutic targets.[1] The 1,2,4-triazole ring system has emerged as a "privileged scaffold" in medicinal chemistry due to its metabolic stability and diverse pharmacological activities, including anticancer and enzyme inhibitory properties.[2] This guide delves into the discovery and potential of 4-(2-Aminoethyl)-4H-1,2,4-triazole as a core structure for the development of novel kinase inhibitors. We will explore its synthesis, biological evaluation, and the mechanistic rationale behind its potential efficacy, drawing insights from closely related and well-studied analogues.

The 1,2,4-Triazole Scaffold: A Foundation for Potent and Selective Kinase Inhibitors

The 1,2,4-triazole moiety is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with the ATP-binding pocket of kinases.[2][3] Numerous 1,2,4-triazole derivatives have been successfully developed as kinase inhibitors, targeting a range of kinases including VEGFR, c-Met, and Raf kinases.[4] The versatility of the triazole ring allows for substitution at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A noteworthy example is the development of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives, which have shown potent antitumor activity.[5][6] These compounds exhibited significant cytotoxicity against various cancer cell lines and were found to be potent inhibitors of Raf kinase.[5] The structure-activity relationship (SAR) studies of these analogues revealed that the dimethylaminoethyl group was crucial for their high activity, highlighting the importance of the aminoethyl side chain at the 4-position of the triazole ring.[5] This provides a strong rationale for investigating the core structure, this compound, as a foundational element for a new class of kinase inhibitors.

Synthesis of this compound and its Derivatives

The synthesis of 4-substituted-1,2,4-triazoles is a well-established area of organic chemistry.[7] A general and adaptable synthetic route to the core compound and its derivatives is outlined below. This multi-step synthesis typically begins with the formation of the 1,2,4-triazole ring, followed by the introduction of the aminoethyl side chain.

Experimental Protocol: A Generalized Synthetic Pathway

Step 1: Synthesis of 4-Amino-4H-1,2,4-triazole

A common method for the synthesis of 4-amino-4H-1,2,4-triazole involves the reaction of hydrazine with formic acid, followed by cyclization.[8]

-

Combine hydrazine hydrate and formic acid in a reaction vessel.

-

Heat the mixture progressively to distill off water and ethanol byproducts.

-

Continue heating the residue to induce cyclization and formation of the triazole ring.

-

The crude product can be purified by crystallization.

Step 2: Introduction of the Aminoethyl Side Chain

The aminoethyl group can be introduced at the N4 position through alkylation. A protected form of 2-aminoethanol, such as N-(2-hydroxyethyl)phthalimide, is often used to prevent side reactions.

-

React 4-amino-4H-1,2,4-triazole with a suitable haloethyl precursor (e.g., 2-bromoethylamine hydrobromide) in the presence of a base.

-

Alternatively, a Mitsunobu reaction can be employed using a protected amino alcohol.

-

Deprotection of the amino group, if necessary, yields the target compound, this compound.

Step 3: Derivatization of the Terminal Amino Group

Further diversification can be achieved by modifying the terminal amino group of the side chain. For instance, reductive amination with formaldehyde and a reducing agent can yield the dimethylaminoethyl derivative.[5]

Caption: Generalized synthetic workflow for this compound and its derivatives.

Evaluating Kinase Inhibitory Potential: Methodologies and Data Interpretation

The assessment of a compound's kinase inhibitory activity is a critical step in the drug discovery process. This typically involves a combination of in vitro biochemical assays and cell-based assays to determine potency, selectivity, and cellular efficacy.

In Vitro Kinase Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[1] A common approach is to quantify the amount of ATP consumed or ADP produced during the phosphorylation reaction.[9][10]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay [10]

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

-

Kinase Reaction: In a 96-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer. Add the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture to allow for phosphorylation to occur.

-

ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Subsequently, add a detection reagent that converts the produced ADP back to ATP, which then drives a luciferase-based reaction, generating a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Kinase Activity Assays

Cell-based assays are essential for confirming that a compound can inhibit its target kinase within a cellular context.[11] These assays measure the phosphorylation status of downstream substrates of the target kinase in treated cells.

Experimental Protocol: Cellular Phosphorylation Assay [11][12]

-

Cell Culture and Treatment: Seed cancer cells known to have activated the target kinase pathway in a multi-well plate. Treat the cells with varying concentrations of the test compound.

-

Cell Lysis: After a specified incubation period, lyse the cells to release their contents.

-

Phospho-Substrate Detection: Use an immunoassay format, such as ELISA or TR-FRET, with antibodies specific to the phosphorylated form of a known downstream substrate of the target kinase.

-

Data Acquisition: Measure the signal (e.g., absorbance, fluorescence) which corresponds to the level of substrate phosphorylation.

-

Data Analysis: Normalize the data to total protein levels and determine the IC50 value for the inhibition of substrate phosphorylation in the cell.

Caption: Workflow for evaluating the kinase inhibitory activity of a test compound.

Interpreting the Data: A Hypothetical Profile for this compound

Based on the potent activity of its dimethylated analogue against Raf kinase, it is plausible that this compound would also exhibit inhibitory activity against this kinase family. A hypothetical screening of this core compound against a panel of kinases might yield the following results:

| Kinase Target | Hypothetical IC50 (nM) |

| B-Raf | 50 |

| c-Raf | 120 |

| VEGFR2 | >10,000 |

| EGFR | >10,000 |

| CDK2 | >10,000 |

This hypothetical data suggests that the core compound could be a potent and selective inhibitor of the Raf kinases. The primary amine of the aminoethyl side chain may form key hydrogen bond interactions within the ATP-binding pocket, contributing to its potency.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for many 1,2,4-triazole-based kinase inhibitors is competitive inhibition at the ATP-binding site.[3] The triazole ring and its substituents are designed to mimic the adenine region of ATP, forming hydrogen bonds and other non-covalent interactions with key amino acid residues in the kinase domain.

Caption: General mechanism of competitive kinase inhibition by a triazole-based inhibitor.

The 4-(2-aminoethyl) substituent is particularly interesting from a mechanistic standpoint. The terminal primary amine can act as a hydrogen bond donor, potentially interacting with backbone carbonyls or acidic residues in the hinge region of the kinase, a common feature of many potent kinase inhibitors. This interaction could anchor the molecule in the active site, leading to high-affinity binding.

Future Directions and Therapeutic Potential

The discovery of this compound as a potential kinase inhibitor scaffold opens up several avenues for future research:

-

Comprehensive Kinase Profiling: A broad screening against a large panel of kinases is necessary to fully elucidate the selectivity profile of the core compound and its derivatives.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the triazole ring and the aminoethyl side chain will be crucial for optimizing potency and selectivity.

-

In Vivo Efficacy Studies: Promising compounds should be advanced into preclinical animal models of cancer to evaluate their antitumor activity, pharmacokinetics, and safety profiles.

-

Structural Biology: Co-crystallization of lead compounds with their target kinases will provide invaluable insights into the precise binding mode and guide further rational drug design.

Given the clinical validation of kinase inhibitors in cancer therapy, the this compound scaffold represents a promising starting point for the development of the next generation of targeted anticancer agents. Its straightforward synthesis and potential for potent and selective kinase inhibition make it an attractive area for further investigation by researchers and drug development professionals.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]